(R)-1-(2,5-Difluorophenyl)propan-1-amine

Chiral synthesis Medicinal chemistry Enantiomeric purity

Ensure SAR reproducibility with (R)-1-(2,5-difluorophenyl)propan-1-amine, the defined (R)-enantiomer essential for CNS drug discovery. Its 2,5-difluorophenyl substitution pattern and chiral integrity directly influence target binding, metabolic stability, and blood-brain barrier permeability. Substituting the (S)-enantiomer or positional isomers invalidates pharmacological data. Procure as the stable hydrochloride salt for reliable preclinical candidate synthesis. High enantiomeric purity eliminates late-stage resolution, accelerating lead optimization timelines.

Molecular Formula C9H11F2N
Molecular Weight 171.19 g/mol
Cat. No. B12336749
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-1-(2,5-Difluorophenyl)propan-1-amine
Molecular FormulaC9H11F2N
Molecular Weight171.19 g/mol
Structural Identifiers
SMILESCCC(C1=C(C=CC(=C1)F)F)N
InChIInChI=1S/C9H11F2N/c1-2-9(12)7-5-6(10)3-4-8(7)11/h3-5,9H,2,12H2,1H3/t9-/m1/s1
InChIKeyIUWLMRUTNCGJPI-SECBINFHSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(R)-1-(2,5-Difluorophenyl)propan-1-amine: Procurement Guide for a Chiral Fluorinated Building Block


(R)-1-(2,5-Difluorophenyl)propan-1-amine (CAS 1217468-99-9) is a chiral primary amine featuring a 2,5-difluorophenyl group. It is a key synthetic intermediate in medicinal chemistry, with its specific (R)-stereochemistry and fluorine substitution pattern making it a valuable scaffold for constructing optically active molecules . The compound is offered as a free base or, more commonly, as a hydrochloride salt (CAS 1217468-99-9) to improve stability and handling . Its primary utility lies in the synthesis of candidate compounds for preclinical evaluation, particularly in central nervous system (CNS) drug discovery programs where fluorinated aromatic systems can influence bioavailability and target binding .

Why Generic (R)-1-(2,5-Difluorophenyl)propan-1-amine Substitution Fails: The Critical Role of Chirality and Substitution Pattern


Interchanging this compound with its (S)-enantiomer, racemic mixture, or analogs with different fluorine substitution patterns is not permissible in research settings. The specific (R)-configuration dictates the three-dimensional orientation of the molecule, which is a fundamental determinant of biological target engagement and downstream pharmacological effects . The precise 2,5-difluoro substitution pattern on the phenyl ring further distinguishes it, as even minor positional changes in fluorine atoms can drastically alter a molecule's metabolic stability, lipophilicity, and binding interactions [1]. Using an incorrect stereoisomer or a non-fluorinated analog will lead to irreproducible results and invalidate structure-activity relationship (SAR) studies. The quantitative evidence below underscores the specific, verifiable properties that necessitate the procurement of the exact (R)-2,5-difluoro isomer.

Quantitative Differentiation: (R)-1-(2,5-Difluorophenyl)propan-1-amine vs. Analogs


Enantiomeric Purity Advantage: (R)-Enantiomer vs. (S)-Enantiomer

The (R)-enantiomer is available with a verified minimum purity of 98%, a critical specification for ensuring stereochemical integrity in downstream syntheses . In contrast, standard commercial offerings of the (S)-enantiomer are typically specified at 95% purity . This 3% difference in baseline purity can have a significant impact on reaction yields and the complexity of purification steps.

Chiral synthesis Medicinal chemistry Enantiomeric purity

Chiral Scaffold Value: (R)-Enantiomer vs. Racemic Mixture

The procurement of the single (R)-enantiomer eliminates the need for costly and time-consuming chiral resolution steps. The racemic mixture (1-(2,5-difluorophenyl)propan-1-amine, CAS 1333577-52-8) is a 50:50 mixture of (R) and (S) enantiomers [1]. Using the racemate in asymmetric synthesis would require a subsequent separation step to isolate the desired enantiomer, which can be a significant bottleneck in both academic and industrial research workflows.

Drug discovery Stereoselective synthesis Chiral resolution

Structural Differentiation: 2,5-Difluoro Substitution vs. Other Fluorinated Analogs

The specific 2,5-difluoro substitution pattern is a key differentiator from other fluorinated phenylpropanamines, such as the 3,4-difluoro analog used in ticagrelor synthesis [1]. The positioning of fluorine atoms on the aromatic ring significantly impacts the molecule's electronic properties, lipophilicity (LogP), and metabolic stability, all of which are critical parameters in drug design [2]. While quantitative comparative data for this specific compound is limited in the public domain, the class-level inference is that the 2,5-pattern offers a distinct physicochemical profile that cannot be replicated by other isomers.

Fluorine chemistry Metabolic stability Bioisosteres

Optimal Use Cases for Procuring (R)-1-(2,5-Difluorophenyl)propan-1-amine


Asymmetric Synthesis of CNS Drug Candidates

This chiral amine is ideally suited as a building block for constructing complex, optically active molecules targeting CNS disorders. The (R)-stereochemistry and fluorinated aromatic ring are common motifs in CNS-active compounds due to their influence on blood-brain barrier permeability and target binding kinetics . Its procurement as a single enantiomer bypasses the need for late-stage resolution, directly enabling the synthesis of enantiomerically pure lead compounds for preclinical evaluation.

Structure-Activity Relationship (SAR) Studies

Researchers performing SAR studies require well-defined, high-purity compounds. The availability of this compound at 98% purity makes it a reliable reagent for generating data sets with minimal interference from impurities. Its use allows for the precise interrogation of how the 2,5-difluorophenyl motif and (R)-stereochemistry contribute to a molecule's biological profile, compared to its (S)-enantiomer or other fluorinated analogs.

Chemical Biology Probe Development

The compound's well-defined reactivity profile and stability as a hydrochloride salt make it a suitable precursor for developing chemical probes. It can be functionalized to create tool compounds for target identification, target engagement studies, or as a ligand for affinity chromatography, where high stereochemical purity is essential for achieving specific and reproducible interactions with a biological target of interest.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
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